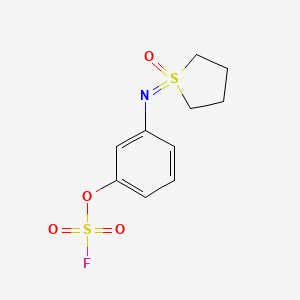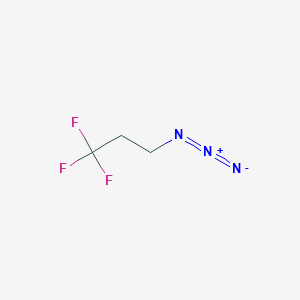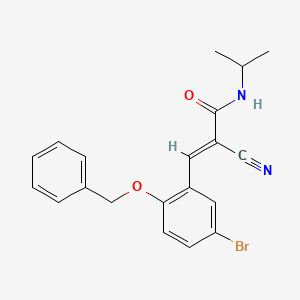![molecular formula C12H15NO B2992490 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol CAS No. 1823913-23-0](/img/structure/B2992490.png)
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol, commonly known as Spiroindoline, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Spiroindoline has a unique spirocyclic structure that gives it distinct properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of Spiroindoline varies depending on the disease being targeted. In cancer research, Spiroindoline induces apoptosis by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death. Spiroindoline also inhibits angiogenesis by inhibiting the vascular endothelial growth factor (VEGF) pathway, which is a key pathway involved in the formation of new blood vessels. In Alzheimer's disease research, Spiroindoline inhibits acetylcholinesterase, which results in an increase in acetylcholine levels, leading to improved memory and learning. In Parkinson's disease research, Spiroindoline protects dopaminergic neurons from oxidative stress by activating the Nrf2-ARE pathway, which is a key pathway involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Spiroindoline has been shown to have various biochemical and physiological effects, depending on the disease being targeted. In cancer research, Spiroindoline inhibits cell proliferation and induces apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease research, Spiroindoline improves memory and learning by increasing acetylcholine levels. In Parkinson's disease research, Spiroindoline protects dopaminergic neurons from oxidative stress, leading to the prevention of neurodegeneration.
实验室实验的优点和局限性
One of the advantages of Spiroindoline is its unique spirocyclic structure, which gives it distinct properties that can be exploited for drug development. Spiroindoline also has a broad range of potential therapeutic applications, making it a promising candidate for drug development. One of the limitations of Spiroindoline is its relatively low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for Spiroindoline research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in other diseases. One potential area of research is the development of Spiroindoline-based drugs for the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential area of research is the development of Spiroindoline-based drugs for the treatment of viral infections, such as COVID-19. Overall, Spiroindoline has shown great promise in the field of medicinal chemistry, and further research is needed to fully explore its potential therapeutic applications.
合成方法
Spiroindoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid derivative with an aldehyde or ketone to form a spirocyclic compound. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary amine and formaldehyde to form a β-amino carbonyl compound. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone to form a quinoline derivative. Each of these methods has been successfully used to synthesize Spiroindoline.
科学研究应用
Spiroindoline has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Spiroindoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Spiroindoline has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning. In Parkinson's disease research, Spiroindoline has been shown to protect dopaminergic neurons from oxidative stress, which is one of the main causes of Parkinson's disease.
属性
IUPAC Name |
spiro[2,3-dihydro-1H-quinoline-4,1'-cyclobutane]-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-9-2-3-11-10(8-9)12(4-1-5-12)6-7-13-11/h2-3,8,13-14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULCSOPPTLPNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]acetic acid](/img/structure/B2992408.png)





![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)

![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)
![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)